molecular formula C13H13BrN2O B13298346 6-(Benzyloxy)-5-bromo-4-methylpyridin-3-amine

6-(Benzyloxy)-5-bromo-4-methylpyridin-3-amine

Cat. No.: B13298346
M. Wt: 293.16 g/mol
InChI Key: BMGNBJOEAWCNLH-UHFFFAOYSA-N
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Description

Chemical Structure:
6-(Benzyloxy)-5-bromo-4-methylpyridin-3-amine (CAS: 1874579-56-2) is a pyridine derivative with substituents at positions 3 (amine), 4 (methyl), 5 (bromo), and 6 (benzyloxy). Its molecular formula is C₁₃H₁₃BrN₂O (MW: 293.16 g/mol) .

Properties

Molecular Formula

C13H13BrN2O

Molecular Weight

293.16 g/mol

IUPAC Name

5-bromo-4-methyl-6-phenylmethoxypyridin-3-amine

InChI

InChI=1S/C13H13BrN2O/c1-9-11(15)7-16-13(12(9)14)17-8-10-5-3-2-4-6-10/h2-7H,8,15H2,1H3

InChI Key

BMGNBJOEAWCNLH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1N)OCC2=CC=CC=C2)Br

Origin of Product

United States

Preparation Methods

Synthesis of the Pyridin-3-amine Core with Bromine and Methyl Substituents

A common precursor to the target compound is 6-bromo-4-methylpyridin-3-amine , which can be synthesized via multi-step reactions involving halogenation and amination of substituted pyridines. One documented method involves the reduction of nitro-substituted pyridines or nitration followed by deprotection of acetylated amines to yield the aminopyridine core with bromine and methyl substituents.

  • Example: Reduction of a nitro intermediate with iron powder and hydrochloric acid at 80 °C for 3 hours gave 6-bromo-4-methylpyridin-3-amine in 97.4% yield as a brown solid, which was used without further purification.

Introduction of the Benzyloxy Group via Nucleophilic Substitution

The benzyloxy substituent at position 6 (or position 5 depending on numbering) can be introduced by nucleophilic substitution of a hydroxyl or halogen group with benzyl alcohol or benzyl halide derivatives.

  • A reported approach starts from 5-bromo-3-hydroxypyridine derivatives, which undergo benzylation using benzyl chloride in the presence of silver carbonate as a base, yielding 5-(benzyloxy)pyridin-3-amine intermediates.

  • Ullmann-type amination reactions have also been employed, where copper catalysts enable the substitution of halogenated pyridines with amines, facilitating the formation of the benzyloxy-aminopyridine scaffold.

Suzuki-Miyaura Cross-Coupling Reaction for Functionalization

The Suzuki-Miyaura cross-coupling reaction is a pivotal method for constructing the carbon-oxygen bond between the pyridine ring and the benzyloxy group or for further arylation steps.

  • The reaction typically involves coupling a brominated pyridine derivative (e.g., 5-bromo-2-methylpyridin-3-amine) with arylboronic acids in the presence of palladium catalysts such as palladium acetate or palladium complexes with diphenylphosphinoferrocene ligands.

  • Reaction conditions include aqueous or biphasic solvent systems (water with 1,4-dioxane), temperatures around 100–110 °C, inert atmosphere (nitrogen), and bases like cesium carbonate or potassium carbonate.

  • Yields reported vary from 61.8% to quantitative (near 100%) depending on catalyst loading, reaction time, and substrates.

Reductive Amination and Deprotection Steps

For further functionalization of the amine group, reductive amination with aldehydes using sodium triacetoxyborohydride is employed to introduce alkyl substituents on the amine, followed by deprotection of methyl ether groups to yield the desired amine derivatives.

Step Reaction Type Starting Material / Reagents Catalyst / Base Solvent / Conditions Yield (%) Notes
1 Reduction of nitro to amine Nitro-substituted pyridine Fe powder, HCl 80 °C, 3 h 97.4 Crude product used without purification
2 Benzylation (Nucleophilic substitution) 5-bromo-3-hydroxypyridine + benzyl chloride Silver carbonate CHCl3/MeOH, reflux 45-60 Purified by silica gel chromatography
3 Suzuki-Miyaura cross-coupling 5-bromo-2-methylpyridin-3-amine + phenylboronic acid Pd(OAc)2 or Pd(dppf)Cl2, Cs2CO3 or K2CO3 Water/1,4-dioxane, 100-110 °C, inert atmosphere 61.8-100 Biphasic reaction; reaction time 1-4 h
4 Reductive amination Aminopyridine + aldehydes Sodium triacetoxyborohydride Room temperature, inert atmosphere Not specified Followed by methyl ether deprotection
  • The Suzuki-Miyaura cross-coupling reaction conditions were optimized to maximize yield and purity. For example, using palladium diacetate in water at 100 °C for 1 hour under nitrogen atmosphere gave near quantitative yields of coupling products confirmed by GC and NMR analyses.

  • The Ullmann amination using copper (II) sulfate and ammonium hydroxide at 180 °C for 24 hours enabled the conversion of 3-(benzyloxy)-5-bromopyridine to the corresponding amine with 45-60% isolated yield after purification.

  • Reductive amination protocols allowed selective alkylation of the amine group on the pyridine ring, facilitating the synthesis of various analogs with potential biological activity.

  • Analytical data including ^1H-NMR, HPLC-MS, and GC confirmed the identity and purity of intermediates and final products, with characteristic chemical shifts and mass-to-charge ratios consistent with the proposed structures.

The preparation of 6-(Benzyloxy)-5-bromo-4-methylpyridin-3-amine involves a combination of reduction, nucleophilic substitution (benzylation), and palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Optimized reaction conditions, including catalyst choice, solvent system, temperature, and reaction time, critically influence yields and purity. The use of copper-catalyzed Ullmann amination and reductive amination further expands functionalization possibilities. The comprehensive data from multiple sources underscore the robustness and versatility of these synthetic strategies for preparing this compound as a key intermediate in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

6-(Benzyloxy)-5-bromo-4-methylpyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove or alter substituents.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a pyridine derivative with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

6-(Benzyloxy)-5-bromo-4-methylpyridin-3-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism by which 6-(Benzyloxy)-5-bromo-4-methylpyridin-3-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and are often the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Structural Analogues and Substituent Effects

Table 1: Structural Comparison
Compound Name Substituents (Position) Molecular Formula MW (g/mol) Key Differences vs. Target Compound
6-(Benzyloxy)-5-bromo-4-methylpyridin-3-amine 3-NH₂, 4-CH₃, 5-Br, 6-OBzl C₁₃H₁₃BrN₂O 293.16 Reference compound
5-Bromo-6-methoxypyridin-3-amine (CAS: 53242-18-5) 3-NH₂, 5-Br, 6-OCH₃ C₆H₆BrN₂O 232.1 Methoxy at 6 (vs. benzyloxy), no methyl at 4
5-Bromo-4-methoxypyridin-3-amine (CAS: 31872-78-3) 3-NH₂, 4-OCH₃, 5-Br C₆H₆BrN₂O 218.03 Methoxy at 4 (vs. methyl), no benzyloxy
4-(5-Bromopyridin-3-yl)-6-methylpyrimidin-2-amine (CAS: 913322-65-3) Pyrimidine-pyridine hybrid C₁₀H₉BrN₄ 265.11 Different heterocyclic core
Key Observations :
  • Substituent Position : The target compound's methyl at position 4 distinguishes it from analogues with methoxy (e.g., 5-Bromo-4-methoxypyridin-3-amine), altering steric and electronic properties .
  • Oxygenated Groups : Benzyloxy (target) vs. methoxy (analogues) impacts lipophilicity (LogP: benzyloxy > methoxy) and stability under acidic/basic conditions .
Table 2: Reactivity Comparison
Compound Bromo Reactivity Protecting Group Strategy
6-(Benzyloxy)-5-bromo-4-methylpyridin-3-amine High (position 5) Benzyloxy removable with BBr₃
5-Bromo-6-methoxypyridin-3-amine Moderate Methoxy stable under most conditions

Biological Activity

6-(Benzyloxy)-5-bromo-4-methylpyridin-3-amine is an organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring with the following substitutions:

  • Benzyloxy group at the 6-position
  • Bromo group at the 5-position
  • Methyl group at the 4-position

The molecular formula is C12H12BrN2OC_{12}H_{12}BrN_2O, and its molecular weight is approximately 279.13 g/mol. The unique chemical structure contributes to its reactivity and biological activity.

Biological Activities

Research indicates that 6-(Benzyloxy)-5-bromo-4-methylpyridin-3-amine exhibits various biological activities:

  • Antimicrobial Properties : Preliminary studies suggest efficacy against certain bacterial strains, indicating potential as an antimicrobial agent.
  • Antioxidant Activity : The compound has shown promise in reducing oxidative stress in cellular models, which is critical for preventing cellular damage.
  • Anticancer Potential : It may act as a cytotoxic agent against specific cancer cell lines, although detailed studies are still required to elucidate its full potential .

The biological activities of 6-(Benzyloxy)-5-bromo-4-methylpyridin-3-amine are hypothesized to arise from its interactions with specific molecular targets. These may include:

  • Inhibition of enzymes involved in metabolic pathways.
  • Modulation of receptor activity linked to inflammation and cancer progression.

Case Studies

  • Antimicrobial Efficacy : In vitro studies demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as a broad-spectrum antimicrobial agent.
  • Cytotoxicity in Cancer Cells : A study evaluated the cytotoxic effects of the compound on various cancer cell lines, including U87 glioblastoma cells. The results indicated that it could induce apoptosis and cell cycle arrest, particularly in the G2/M phase, suggesting a mechanism similar to other known anticancer agents .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against S. aureus and E. coli
AntioxidantReduces oxidative stress in cells
AnticancerInduces apoptosis in U87 cells

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-(Benzyloxy)-5-bromo-4-methylpyridin-3-amine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the pyridine ring. Key steps include:

  • Bromination : Introducing bromine at the 5-position using reagents like NBS (N-bromosuccinimide) under controlled temperatures (0–25°C) to avoid over-bromination .
  • Benzyloxy Group Installation : Coupling benzyl alcohol derivatives via nucleophilic substitution or Mitsunobu reactions, requiring anhydrous conditions and catalysts like Pd or Cu .
  • Methyl Group Retention : Ensuring the 4-methyl group remains intact during synthesis by using protecting groups (e.g., acetyl) or mild reaction conditions .
    • Optimization : Yield improvements focus on catalyst selection (e.g., Pd(PPh₃)₄ for coupling reactions), solvent polarity (e.g., DMF for solubility), and temperature gradients to minimize side reactions .

Q. Which spectroscopic techniques are critical for characterizing 6-(Benzyloxy)-5-bromo-4-methylpyridin-3-amine, and what key data should researchers prioritize?

  • Methodological Answer :

  • NMR : ¹H NMR identifies proton environments: the benzyloxy group (δ 4.8–5.2 ppm for -OCH₂Ph), aromatic protons (δ 7.2–8.5 ppm), and amine protons (δ 5.5–6.0 ppm, broad). ¹³C NMR confirms substitution patterns (e.g., C-Br at ~110 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
  • IR Spectroscopy : Detects N-H stretches (~3350 cm⁻¹) and C-Br vibrations (~650 cm⁻¹) .

Q. How do the benzyloxy and bromo substituents influence the compound’s reactivity in further functionalization?

  • Methodological Answer :

  • Benzyloxy Group : Acts as a protecting group for hydroxyl moieties. It can be selectively removed via hydrogenolysis (H₂/Pd-C) or acidic conditions (HBr/AcOH) to expose reactive -OH sites for subsequent alkylation/acylation .
  • Bromo Substituent : Enables cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids) to introduce diverse aryl/heteroaryl groups. Reactivity depends on catalyst choice (Pd vs. Ni) and ligand systems (e.g., SPhos for sterically hindered substrates) .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights can be drawn from analogs of 6-(Benzyloxy)-5-bromo-4-methylpyridin-3-amine in medicinal chemistry?

  • Methodological Answer : Comparative studies with analogs (e.g., 5-Bromo-4-methoxypyridin-3-amine or 5-Bromo-6-(propan-2-yloxy)pyridin-3-amine ) reveal:

  • Substitution Effects : Larger alkoxy groups (e.g., benzyloxy vs. methoxy) enhance lipophilicity, improving membrane permeability but potentially reducing aqueous solubility .
  • Bromine Position : 5-Bromo substitution (vs. 2- or 4-) optimizes steric compatibility in enzyme active sites, as seen in kinase inhibition assays .
  • Table : Key Analog Comparisons
CompoundKey DifferencesBioactivity Impact
5-Bromo-4-methoxypyridin-3-amineMethoxy instead of benzyloxyReduced CNS penetration
5-Bromo-4-methylpyridin-3-amineLacks alkoxy groupLower binding affinity to CYP450

Q. How can researchers address contradictory data in biological assays involving this compound, such as inconsistent IC₅₀ values across studies?

  • Methodological Answer : Contradictions often arise from:

  • Assay Conditions : Variability in buffer pH, ionic strength, or reducing agents (e.g., DTT) can alter compound stability. Standardize protocols (e.g., Tris-HCl pH 7.4 vs. PBS) and include controls for redox-sensitive interactions .
  • Impurity Profiles : Trace solvents (e.g., DMSO residues) or byproducts (e.g., de-brominated analogs) may interfere. Use HPLC (>95% purity) and LC-MS to verify batch consistency .
  • Target Polymorphism : Genetic variations in enzymatic targets (e.g., CYP isoforms) require validation across cell lines (HEK293 vs. HepG2) .

Q. What mechanistic insights explain the regioselectivity of bromine substitution in 6-(Benzyloxy)-5-bromo-4-methylpyridin-3-amine?

  • Methodological Answer : Bromination regioselectivity is governed by:

  • Electronic Effects : The electron-donating 4-methyl group directs electrophilic bromine to the electron-deficient 5-position via resonance stabilization of the intermediate σ-complex .
  • Steric Hindrance : The bulky benzyloxy group at the 6-position disfavors bromination at adjacent positions (e.g., 4 or 6) .
  • Experimental Validation : Computational modeling (DFT) predicts charge distribution, while isotopic labeling (e.g., ⁸¹Br) tracks substitution pathways .

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